

Cross-reactivity profiling of 3-(Cycloheptyloxy)azetidine against a panel of receptors

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Compound of Interest

Compound Name: 3-(Cycloheptyloxy)azetidine

Cat. No.: B15270352

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Comparative Cross-Reactivity Analysis of 3-(Cycloheptyloxy)azetidine

A Strategic Guide for Off-Target Profiling in Drug Discovery

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound, **3-(Cycloheptyloxy)azetidine**, against a panel of receptors, ion channels, and kinases. Identifying off-target interactions is a critical step in early drug development to mitigate potential adverse effects and ensure compound specificity.[1][2][3][4] This document presents hypothetical, yet representative, experimental data to illustrate the compound's performance relative to two structural analogs, thereby guiding researchers and drug development professionals in interpreting such profiles.

Executive Summary of Findings

3-(Cycloheptyloxy)azetidine was evaluated against a comprehensive panel of 44 receptors and ion channels. The compound demonstrates a favorable selectivity profile with minimal off-target binding at a concentration of 10 μ M. Notable interactions were observed only at the M2 muscarinic receptor and the hERG channel, suggesting areas for further investigation. In comparison, its structural analogs exhibit broader off-target activity, highlighting the superior specificity of the lead compound.



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Comparative Binding Affinity Profile

The following table summarizes the inhibitory activity of **3-(Cycloheptyloxy)azetidine** and two comparator compounds against a panel of receptors and ion channels. The data is presented as the percentage of inhibition of radioligand binding at a fixed compound concentration of 10 μ M. Values greater than 50% are typically flagged for further investigation.

Table 1: Receptor and Ion Channel Binding Profile (% Inhibition at 10 μM)



Target Class	Receptor/Chan nel	3- (Cycloheptylox y)azetidine	Compound A (Cyclohexylox y analog)	Compound B (Aziridine analog)
GPCRs				
Adrenergic	α1Α	5%	15%	22%
α2Α	2%	8%	11%	
β1	<1%	5%	9%	_
β2	<1%	3%	7%	_
Dopamine	D1	8%	25%	35%
D2	12%	33%	41%	
Histamine	H1	15%	45%	58%
H2	3%	10%	14%	
Muscarinic	M1	22%	55%	68%
M2	68%	85%	91%	
M3	25%	60%	75%	_
Serotonin	5-HT1A	7%	28%	39%
5-HT2A	18%	51%	62%	
Ion Channels				_
Potassium	hERG	52%	71%	82%
Sodium	Nav1.5	11%	29%	38%
Calcium	Cav1.2	9%	22%	31%
Transporters				
Dopamine	DAT	6%	18%	27%
Serotonin	SERT	4%	14%	21%
Norepinephrine	NET	3%	11%	19%



Note: Data is hypothetical and for illustrative purposes. Assays were conducted via competitive radioligand binding.

Functional Activity at Key Off-Targets

To determine the functional consequences of the binding interactions observed, follow-up functional assays were performed for the M2 muscarinic receptor (a $G\alpha$ i-coupled receptor) and the hERG potassium channel.

M2 Muscarinic Receptor Functional Assay

A cAMP assay was used to measure the functional activity at the M2 receptor. Activation of Gαi-coupled receptors leads to a decrease in intracellular cAMP levels.

Table 2: M2 Receptor Functional Activity (cAMP Inhibition IC₅₀)

Compound	IC50 (nM)
3-(Cycloheptyloxy)azetidine	1,250
Compound A (Cyclohexyloxy analog)	450
Compound B (Aziridine analog)	180

The higher IC₅₀ value for **3-(Cycloheptyloxy)azetidine** indicates weaker antagonist activity at the M2 receptor compared to its analogs, suggesting a lower potential for functional off-target effects.

hERG Channel Functional Assay

A patch-clamp electrophysiology assay was conducted to assess the inhibitory effect on the hERG potassium channel, a critical component of cardiac safety assessment.

Table 3: hERG Channel Inhibition (IC50)



Compound	IC50 (μM)
3-(Cycloheptyloxy)azetidine	18.5
Compound A (Cyclohexyloxy analog)	7.2
Compound B (Aziridine analog)	2.1

3-(Cycloheptyloxy)azetidine displays a significantly higher IC₅₀ for hERG inhibition, indicating a wider safety margin concerning potential cardiac arrhythmias compared to the comparator compounds.

Experimental Protocols and Methodologies

Detailed descriptions of the key experimental protocols are provided below.

Radioligand Binding Assays

Competitive binding assays are a robust method to determine the affinity of a test compound for a target receptor.[5][6][7]

• Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor preparation.

Procedure:

- Receptor Preparation: Membranes from cells stably expressing the target receptor were prepared and stored at -80°C. Protein concentration was determined using a BCA assay.
- Assay Setup: Assays were performed in 96-well filter plates.[8] Each well contained the receptor membrane preparation, a fixed concentration of the appropriate radioligand (at or below its Kd), and the test compound at a concentration of 10 μM.
- Incubation: The plates were incubated at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.
- Separation: Unbound radioligand was separated from the receptor-bound fraction by rapid filtration through the filter plates, followed by several washes with ice-cold assay buffer.



- Detection: After drying, a scintillation cocktail was added to each well, and the radioactivity was quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition was calculated relative to control wells containing no competitor compound.

GloSensor™ cAMP Functional Assay

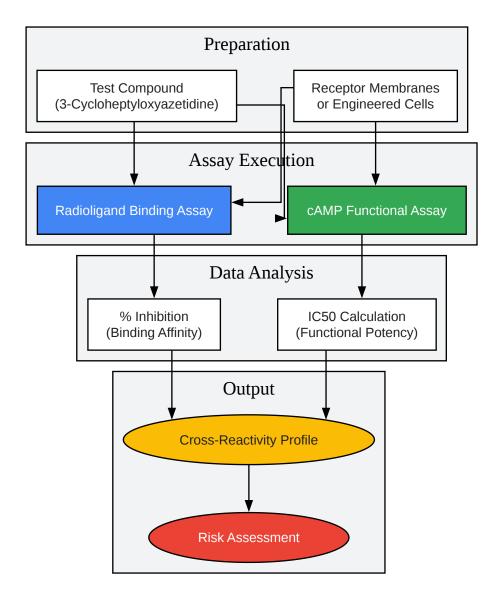
This assay measures changes in intracellular cyclic AMP (cAMP), a key second messenger for many G-protein coupled receptors (GPCRs).[9][10][11]

- Principle: The assay utilizes a genetically encoded biosensor, a fusion of a cAMP-binding domain to a mutant form of luciferase. Binding of cAMP to the sensor causes a conformational change that results in a large increase in light output.[9][10]
- Procedure:
 - Cell Culture: HEK293 cells stably expressing the M2 muscarinic receptor and the GloSensor™ plasmid were plated in 384-well plates and cultured overnight.
 - Reagent Preparation: The GloSensor[™] cAMP reagent was prepared and equilibrated according to the manufacturer's protocol.
 - Assay: The cell culture medium was replaced with the GloSensor™ reagent, and the plate was incubated for 2 hours at room temperature to allow for substrate equilibration.
 - Stimulation: Forskolin (an adenylyl cyclase activator) was added to all wells to stimulate cAMP production, followed immediately by the addition of varying concentrations of the test compounds.
 - Detection: Luminescence was measured kinetically over 30 minutes using a plate reader.
 - Data Analysis: The IC₅₀ values, representing the concentration of compound required to inhibit 50% of the forskolin-stimulated cAMP production, were calculated using a nonlinear regression model.

Visualized Workflows and Pathways



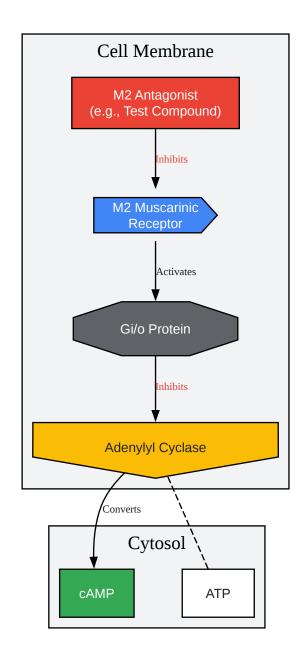
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological pathways involved.



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Caption: Workflow for Cross-Reactivity Profiling.





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Caption: M2 Receptor (Gai-coupled) Signaling Pathway.

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